molecular formula C6H10O3 B2362321 3,3-Dimethyl-1,4-dioxan-2-one CAS No. 66800-75-7

3,3-Dimethyl-1,4-dioxan-2-one

Cat. No.: B2362321
CAS No.: 66800-75-7
M. Wt: 130.143
InChI Key: BKHGTYGMRHXKIG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-dioxan-2-one is a cyclic carbonate with the molecular formula C6H10O3 It is a six-membered ring compound containing two oxygen atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1,4-dioxan-2-one can be synthesized through the reaction of dimethyl carbonate with 1,3-propanediol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and using catalysts such as zinc acetate or tin(II) chloride .

Industrial Production Methods

Industrial production of this compound involves the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,4-dioxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is catalyzed by various catalysts, such as tin(II) octoate, leading to the formation of high-molecular-weight polymers. The molecular targets include the hydroxyl groups of the initiator, which react with the cyclic carbonate to form linear or branched polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1,4-dioxan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form high-molecular-weight polymers with desirable properties makes it valuable in various applications, particularly in the development of biodegradable materials .

Properties

IUPAC Name

3,3-dimethyl-1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)5(7)8-3-4-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHGTYGMRHXKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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